2-Fluoro-6-methylbenzamide
Overview
Description
2-Fluoro-6-methylbenzamide is an organic compound with the molecular formula C8H8FNO It is characterized by the presence of a fluorine atom and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylbenzamide typically involves the fluorination of 2-methylbenzoic acid followed by amidation. One common method includes the use of fluoride salts in polar aprotic solvents to introduce the fluorine atom into the aromatic ring . The resulting 2-fluoro-6-methylbenzoic acid is then converted to its corresponding acid chloride using a chlorinating agent. Finally, the acid chloride is reacted with an amine to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of efficient chlorinating and aminating agents, and the reactions are typically carried out under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as potassium fluoride (KF) in the presence of crown ethers can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide group to an amine.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation Products: Oxidation typically yields 2-fluoro-6-methylbenzoic acid.
Reduction Products: Reduction can produce 2-fluoro-6-methylbenzylamine.
Scientific Research Applications
2-Fluoro-6-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Fluorobenzamide
- 2,4-Difluorobenzamide
- 2,6-Difluorobenzamide
- 2-Fluoro-5-methoxybenzamide
Comparison: 2-Fluoro-6-methylbenzamide is unique due to the presence of both a fluorine atom and a methyl group on the benzamide core. This combination imparts distinct chemical and biological properties compared to other fluorinated benzamides. For instance, the methyl group can influence the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .
Properties
IUPAC Name |
2-fluoro-6-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXVHAKOKPMVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730562 | |
Record name | 2-Fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-14-3 | |
Record name | 2-Fluoro-6-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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